Product packaging for Dimethoxybenzylaminoethylpyridine(Cat. No.:CAS No. 42342-60-9)

Dimethoxybenzylaminoethylpyridine

Cat. No.: B1204718
CAS No.: 42342-60-9
M. Wt: 272.34 g/mol
InChI Key: SZWITAQHUIMURD-UHFFFAOYSA-N
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Description

Contextualization within Complex Amine-Pyridine Heterocyclic Architectures

Dimethoxybenzylaminoethylpyridine belongs to a significant class of organic compounds known as heterocyclic amines. These molecules are characterized by a ring structure containing at least one nitrogen atom in addition to carbon atoms. Specifically, it incorporates a pyridine (B92270) ring, an aromatic six-membered heterocycle analogous to benzene (B151609) but with one carbon atom replaced by nitrogen. rsc.orgnih.gov The pyridine moiety is linked via an ethylamine (B1201723) chain to a dimethoxybenzyl group. This combination of a heteroaromatic ring, a flexible alkylamine linker, and a substituted benzyl (B1604629) group creates a complex three-dimensional architecture.

The pyridine ring itself is a key structural motif in a vast number of biologically active compounds and functional materials. rsc.orgmdpi.com Its nitrogen atom imparts basicity and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. rsc.orgnih.gov The ethylamine linker provides conformational flexibility, allowing the molecule to adopt various spatial arrangements. The dimethoxybenzyl group, with its electron-donating methoxy (B1213986) substituents on the benzene ring, can influence the electronic properties and steric bulk of the molecule, potentially modulating its reactivity and interactions.

Rationale for Contemporary Research Endeavors on Structurally Diverse Organic Compounds

The exploration of structurally diverse organic compounds like this compound is driven by the continuous search for novel molecules with enhanced or entirely new functionalities. Nitrogen-containing heterocycles, in particular, are a cornerstone of medicinal chemistry, with over 75% of FDA-approved drugs containing such moieties. rsc.org The structural diversity within this class of compounds provides a rich landscape for the discovery of new therapeutic agents targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders. colab.wsnih.govjchemrev.com

The rationale for investigating compounds such as this compound extends beyond pharmaceuticals. These molecules can serve as versatile building blocks in materials science for the creation of polymers, dyes, and sensors. rsc.orgfrontiersin.org Furthermore, the amine and pyridine functionalities make them excellent candidates for use as ligands in coordination chemistry and as organocatalysts. The development of new catalysts is a major driver of innovation in the chemical industry, enabling more efficient, selective, and environmentally friendly chemical transformations.

The systematic modification of the structure of a lead compound, for instance by introducing substituents like the dimethoxy groups on the benzyl ring of an N-benzyl-2-(pyridin-2-yl)ethanamine core, allows researchers to fine-tune its properties. This process of structure-activity relationship (SAR) studies is fundamental to rational drug design and the development of new functional materials. colab.ws

Overview of Methodological Advancements in Organic Synthesis and Characterization Relevant to Heterocyclic Systems

The synthesis of complex heterocyclic systems like this compound relies on a sophisticated toolbox of organic reactions. Historically, the synthesis of pyridine derivatives often involved multi-step condensation or cycloaddition reactions. organic-chemistry.orgorganic-chemistry.org However, recent decades have witnessed significant advancements in synthetic methodologies, leading to more efficient and versatile routes.

Modern synthetic strategies increasingly focus on "green chemistry" principles, aiming to reduce waste and energy consumption. This includes the development of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, thereby increasing efficiency and atom economy. colab.ws Notable examples for the synthesis of pyridine-containing structures include the Hantzsch pyridine synthesis and various metal-catalyzed annulation reactions. rsc.orgrsc.org

Transition-metal catalysis has revolutionized the synthesis of nitrogen-containing heterocycles. nd.edu Catalysts based on rhodium, palladium, and copper are widely used for cross-coupling reactions, C-H activation, and annulation strategies to construct the pyridine ring and introduce functional groups. rsc.orgresearchgate.netresearchgate.net For instance, the synthesis of secondary amines with pyridine moieties can be achieved through the 1,2-addition of functionalized arylzinc reagents to pyridyl nitroso compounds. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. rsc.org Chiral primary and secondary amines derived from natural sources can catalyze a wide range of enantioselective transformations, providing access to optically active heterocyclic compounds. rsc.orgacs.org Photochemical methods are also gaining prominence, offering novel pathways for the functionalization of pyridines under mild conditions. acs.orgnih.gov

The characterization of these complex molecules relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) is indispensable for elucidating the detailed molecular structure and connectivity. ipb.ptutwente.nl Mass spectrometry (MS) provides precise molecular weight and fragmentation data, confirming the identity of the synthesized compound. Infrared (IR) spectroscopy helps to identify key functional groups present in the molecule.

Historical Trajectories and Current Research Trends in Nitrogen-Containing Ligands and Organocatalysts

The use of nitrogen-containing compounds as ligands in coordination chemistry has a rich history, dating back to the foundations of the field. The ability of the nitrogen lone pair to coordinate to metal centers has been exploited to create a vast array of metal complexes with diverse applications. Initially, simple amines and pyridines were used, but the field has evolved to include complex, multidentate ligands that can precisely control the steric and electronic environment of the metal catalyst. catalysis.blog This has been crucial for the development of highly selective catalysts for a wide range of chemical transformations, including hydrogenation, cross-coupling, and oxidation reactions. catalysis.blog

The development of asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral molecule, has been a major focus. Chiral nitrogen-containing ligands, often derived from natural products, have been instrumental in this area. cmu.edu The design of C3-symmetric ligands, for example, has led to well-defined chiral geometries around a metal ion, resulting in high enantioselectivities in various catalytic reactions. tue.nl

In parallel to the development of metal-based catalysts, the field of organocatalysis has seen a resurgence in recent decades. While the concept of using small organic molecules as catalysts is not new, the demonstration of their potential for a broad range of asymmetric transformations has sparked immense interest. rsc.orgnih.gov Primary and secondary amines, including those incorporating pyridine scaffolds, have proven to be highly effective organocatalysts for reactions such as aldol (B89426) and Mannich reactions, often proceeding through enamine or iminium ion intermediates. rsc.org

Current research trends continue to focus on the development of more efficient, selective, and sustainable catalysts. This includes the design of novel ligand architectures, the use of earth-abundant metals in place of precious metals, and the exploration of new catalytic concepts such as photoredox catalysis where light is used to drive chemical reactions. acs.orgnih.gov The synergy between experimental and computational chemistry is also becoming increasingly important for the rational design of new catalysts and the elucidation of reaction mechanisms. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O2 B1204718 Dimethoxybenzylaminoethylpyridine CAS No. 42342-60-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42342-60-9

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-pyridin-2-ylethanamine

InChI

InChI=1S/C16H20N2O2/c1-19-15-8-5-6-13(16(15)20-2)12-17-11-9-14-7-3-4-10-18-14/h3-8,10,17H,9,11-12H2,1-2H3

InChI Key

SZWITAQHUIMURD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC=CC=N2

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC=CC=N2

Other CAS No.

42342-60-9

Synonyms

dimethoxybenzylaminoethylpyridine

Origin of Product

United States

Synthetic Methodologies for Dimethoxybenzylaminoethylpyridine and Its Analogs

Design and Development of Precursor Molecules

The successful synthesis of Dimethoxybenzylaminoethylpyridine and its analogs is fundamentally reliant on the judicious selection and preparation of key precursor molecules. These precursors are the essential building blocks that are strategically combined to form the final target molecule. The design process for these precursors involves considering factors such as the desired substitution pattern on both the dimethoxybenzyl and pyridine (B92270) moieties, as well as the nature of the diamine linker.

Key precursors for the synthesis of this class of compounds typically include:

Substituted Pyridines: The pyridine fragment is often introduced using a precursor such as 2-vinylpyridine (B74390) or a 2-pyridylethylamine derivative. The choice of precursor will dictate the subsequent reaction strategy. For instance, 2-vinylpyridine can undergo Michael addition reactions, while 2-(2-aminoethyl)pyridine (B145717) provides a primary amine for direct coupling.

Dimethoxybenzyl Halides or Aldehydes: The dimethoxybenzyl group is commonly introduced via a dimethoxybenzyl halide (e.g., 2,4-dimethoxybenzyl chloride) or a dimethoxybenzaldehyde (e.g., 2,4-dimethoxybenzaldehyde). The aldehyde can be used in reductive amination reactions, while the halide is suitable for nucleophilic substitution reactions.

Ethylenediamine (B42938) Derivatives: In some synthetic strategies, a protected or mono-substituted ethylenediamine can serve as the central linker, to which the pyridine and dimethoxybenzyl groups are sequentially added.

The development of these precursors may itself involve multi-step synthetic sequences to introduce specific functionalities or to prepare them in a form that is reactive under the desired coupling conditions.

Exploration of Diverse Synthetic Pathways

The assembly of this compound and its analogs can be achieved through various synthetic strategies, each with its own advantages and limitations. The choice of pathway often depends on the availability of starting materials, the desired scale of the synthesis, and considerations of efficiency and stereocontrol.

Linear synthesis is a common approach where the final molecule is constructed in a stepwise fashion, with each step building upon the previous one. A hypothetical linear synthesis of a this compound analog could involve the initial reaction of a pyridine-containing precursor with one part of the diamine linker, followed by the subsequent addition of the dimethoxybenzyl group.

For the synthesis of this compound analogs, a convergent approach might involve the independent synthesis of a mono-N-dimethoxybenzylated ethylenediamine and a pyridine-containing electrophile. These two fragments would then be coupled in a final key step. For instance, a dimethoxybenzylated amine could be reacted with a 2-pyridylacetyl halide or a similar activated species. Convergent strategies are particularly advantageous for creating libraries of analogs, as different pyridine and dimethoxybenzyl fragments can be readily combined. The principles of convergent synthesis have been successfully applied to the creation of complex molecules, such as dimethoxychromenoacridinium ions, from common precursors. nih.gov

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. nih.gov The goal is to develop methods that are more environmentally benign, safer, and more efficient in terms of atom economy and energy usage. nih.gov For the synthesis of this compound and its analogs, this can involve several considerations:

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives, such as water, ethanol (B145695), or greener organic solvents, is a key aspect of green chemistry. mdpi.com

Catalytic Reactions: The use of catalysts, rather than stoichiometric reagents, can reduce waste and improve the efficiency of reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry.

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, or employing energy-efficient technologies like microwave irradiation, can significantly reduce the environmental impact of a synthesis. nih.gov

For example, the synthesis of related compounds has been improved by switching from volatile organic compounds to greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), resulting in higher yields and simpler work-up procedures. mdpi.com The principles of designing less hazardous syntheses are a core tenet of green chemistry. youtube.com

Optimization of Reaction Conditions and Isolation Procedures

The success of any synthetic route relies on the careful optimization of reaction conditions to maximize the yield and purity of the product. This involves a systematic investigation of various parameters that can influence the course of a chemical transformation.

The choice of solvent can have a profound impact on the rate, yield, and even the selectivity of a reaction. Solvents can influence the solubility of reactants, stabilize transition states, and participate in the reaction mechanism. For the synthesis of this compound analogs, a range of solvents would typically be screened to identify the optimal medium. For instance, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) might be suitable for nucleophilic substitution reactions, while alcohols or water could be used for reductive aminations. researchgate.netresearchgate.net

Temperature is another critical parameter that must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. Conversely, lower temperatures can improve selectivity but may require longer reaction times. The optimal temperature regime is therefore a balance between reaction rate and selectivity. researchgate.net

The following table illustrates the type of data that would be generated during the optimization of a key reaction step, such as the coupling of a dimethoxybenzyl precursor with a pyridylethylamine derivative.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene802445
2Acetonitrile801265
3DMF801278
4DMF602472
5DMF100875 (with impurities)

This is a representative table and does not reflect actual experimental data for the specific target compound.

Isolation and purification are the final crucial steps in any synthesis. Techniques such as column chromatography, crystallization, and distillation are employed to separate the desired product from unreacted starting materials, reagents, and byproducts. The choice of isolation procedure depends on the physical and chemical properties of the target compound.

Catalyst Selection for Reaction Efficacy

The efficacy of this compound synthesis is highly dependent on the appropriate selection of a catalyst, which varies based on the chosen synthetic methodology.

For reductive amination , a wide array of catalysts and reagents can be employed. rsc.org Classical methods utilize hydride reagents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). youtube.com Na(OAc)₃BH is often favored for its mildness and broad functional group tolerance. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere, is another effective and scalable method. rsc.org More recently, non-noble metal catalysts, such as cobalt-based systems on nitrogen-doped carbon supports, have been developed for highly efficient and selective reductive aminations under mild conditions. researchgate.net For specific applications requiring high chemoselectivity, organocatalysts like dimethylformamide (DMF) in combination with trichlorosilane (B8805176) have also been reported to effectively reduce in situ-generated aldimines. nih.gov

In the case of dehydrative N-alkylation (borrowing hydrogen), transition metal catalysts are essential. Palladium-based catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) trifluoroacetate (B77799), often in combination with phosphine (B1218219) ligands like triphenylphosphine (B44618) trisulfonate (TPPMS), have shown high efficacy. nih.govresearchgate.net These catalysts facilitate the in-situ oxidation of the benzyl (B1604629) alcohol and subsequent reduction of the imine intermediate. The choice of ligand can be critical for catalyst stability and reactivity. For related C(sp²)–C(sp³) cross-coupling reactions to form N-benzylic heterocycles, nickel catalysts paired with bipyridine or di(2-picolyl)amine (DPA) ligands have proven effective. nih.govtcichemicals.com

The table below summarizes various catalytic systems applicable to the synthesis of this compound and its analogs.

Synthetic MethodCatalyst/ReagentKey FeaturesRelevant Analogs
Reductive AminationNa(OAc)₃BHMild conditions, broad functional group tolerance.N-benzylated amines
Reductive AminationPd/C, H₂Scalable, high conversion.Primary and secondary amines
Reductive AminationCo/N-CNon-noble metal, mild conditions, high selectivity. researchgate.netPrimary amines
Dehydrative CouplingPd(OAc)₂/TPPMSAtom-economical, uses alcohols directly. nih.govresearchgate.netN-benzylated 2-aminopyridines
Cross-CouplingNi/BiOX LigandAsymmetric synthesis of chiral heterocycles. nih.govChiral N-benzylic heterocycles

Yield Enhancement and Purity Control

Maximizing the yield and ensuring the purity of this compound requires careful optimization of reaction parameters and purification strategies.

In reductive amination , a primary challenge is controlling over-alkylation, where the desired secondary amine reacts further with the aldehyde to form a tertiary amine. This can be mitigated by carefully controlling the stoichiometry of the reactants, often using a slight excess of the amine. The choice of reducing agent is also crucial for purity; for instance, NaBH₃CN and Na(OAc)₃BH are generally more chemoselective than NaBH₄ and will not readily reduce the starting aldehyde or ketone, thus minimizing alcohol byproduct formation. youtube.com Reaction conditions such as temperature, solvent, and pH can also be tuned to favor the desired reaction pathway and suppress side reactions.

For dehydrative N-alkylation reactions, the catalyst system and reaction conditions are paramount for achieving high yields. Optimization of catalyst loading, ligand-to-metal ratio, temperature, and reaction time is often necessary. nih.gov For example, in palladium-catalyzed N-benzylation of aminopyridines, palladium(II) trifluoroacetate was found to give a near-quantitative yield, whereas palladium(II) dichloride was ineffective. nih.gov The removal of water, a byproduct of the reaction, can also drive the equilibrium towards the product and enhance the yield.

Post-reaction purification is critical for obtaining a high-purity product. Common methods include extraction, crystallization, and column chromatography. The choice of purification technique depends on the physical properties of the product and the nature of the impurities. For instance, the basicity of the pyridine and amino groups allows for acid-base extraction to remove non-basic impurities.

The following table outlines strategies for yield enhancement and purity control.

StrategyParameterEffect on Yield and Purity
Stoichiometry ControlReactant RatioPrevents over-alkylation in reductive amination.
Reagent SelectionReducing AgentChemoselective hydrides (e.g., Na(OAc)₃BH) minimize side reactions. youtube.com
Catalyst OptimizationCatalyst/LigandImproves reaction rate and selectivity. nih.govnih.gov
Reaction ConditionsTemperature, SolventAffects reaction kinetics and equilibrium position.
Purification MethodChromatography, CrystallizationRemoves unreacted starting materials and byproducts.

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The synthesis of chiral derivatives of this compound, where a stereocenter is present in the ethylamino linker or on the benzyl group, can be achieved through several stereoselective strategies. These methods are crucial for applications where specific stereoisomers are required.

One powerful approach is biocatalytic reductive amination . The use of ω-transaminases (ω-TAs) has emerged as a highly effective method for producing chiral amines with excellent enantioselectivity. researchgate.net This can be applied by reacting a suitable prochiral ketone (e.g., an acetylpyridine derivative) with a dimethoxybenzylamine in the presence of a stereocomplementary pair of ω-TAs. The enzyme guides the addition of the amino group to one face of the ketone, leading to the formation of a single enantiomer of the product.

Another major strategy involves asymmetric metal catalysis . This can be achieved by using a chiral ligand to modify a metal catalyst in a standard synthetic transformation. For example, in the synthesis of N-benzylic heterocycles, a nickel catalyst combined with a chiral bi-oxazoline (BiOX) ligand has been used for asymmetric cross-coupling, yielding products with high enantiomeric excess. nih.gov Similarly, chiral ligands can be employed in catalytic hydrogenation or transfer hydrogenation of a pre-formed imine intermediate to induce stereoselectivity.

The synthesis of chiral building blocks is another viable route. For instance, a chiral pyridylethylamine, obtained through resolution or asymmetric synthesis, can be subsequently coupled with a dimethoxybenzyl group using standard N-alkylation or reductive amination methods. This preserves the stereochemical integrity of the chiral center.

The table below presents examples of stereoselective methods applicable to the synthesis of chiral this compound analogs.

MethodCatalyst/ReagentStereocontrol MechanismExample Application
Biocatalysisω-TransaminaseEnzyme-controlled asymmetric amination of a prochiral ketone. researchgate.netSynthesis of chiral pyridylalkylamines
Asymmetric CatalysisNi/Chiral BiOX LigandChiral ligand induces enantioselectivity in C-C bond formation. nih.govAsymmetric synthesis of N-benzylic heterocycles
Chiral Auxiliary(R)- or (S)-tert-butanesulfinamideDiastereoselective addition to a sulfinyl imine intermediate. researchgate.netSynthesis of chiral amines
Acid-Catalyzed CyclizationChiral Diol SubstrateSubstrate-controlled stereoselective cyclization. elsevierpure.comSynthesis of chiral tetrahydrofurans

Preparation of Structurally Modified Analogs and Derivatives

The synthesis of analogs and derivatives of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be introduced at three primary locations: the dimethoxybenzyl moiety, the ethylamino linker, and the pyridine ring.

The electronic and steric properties of the dimethoxybenzyl group can be readily modified by starting with different substituted benzaldehydes or benzyl alcohols. For instance, in palladium-catalyzed dehydrative coupling reactions, a range of benzyl alcohols with both electron-donating and electron-withdrawing substituents have been shown to be effective coupling partners. nih.gov This allows for the synthesis of analogs with varied substitution patterns on the phenyl ring, such as different numbers or positions of methoxy (B1213986) groups (e.g., 2,4-dimethoxy or 2,5-dimethoxy), or the introduction of other functional groups like halogens, alkyls, or nitro groups.

The ethylamino linker can be modified in terms of its length, rigidity, and substitution. Using different aminoalkylpyridines as starting materials, such as 2-(aminomethyl)pyridine or 2-(3-aminopropyl)pyridine, would result in analogs with shorter or longer linker chains, respectively. Furthermore, introducing substituents on the linker itself can be achieved by starting with a substituted aminoalkylpyridine, which can be prepared through multi-step synthetic sequences.

The pyridine ring is amenable to a wide range of functionalization. Analogs can be prepared by using substituted 2-(2-aminoethyl)pyridines as starting materials. A variety of substituted pyridines are commercially available or can be synthesized. For example, palladium-catalyzed N-benzylation has been successfully applied to 2-aminopyridines bearing substituents such as trifluoromethyl and nitro groups. nih.gov Additionally, synthetic strategies for building substituted pyridin-2(1H)-one cores can be adapted to introduce diverse functionalities at various positions of the pyridine ring, which can then be elaborated into the desired this compound analog. nih.govbeilstein-journals.orgresearchgate.net Multi-component reactions, such as the Ugi-Zhu reaction, followed by cascade cyclizations, offer a powerful method for rapidly generating libraries of complex, substituted pyrrolo[3,4-b]pyridin-5-ones, which can serve as precursors to highly functionalized pyridine analogs. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional (¹H, ¹³C) NMR Analysis

One-dimensional NMR spectra provide fundamental information about the types and number of unique proton and carbon environments in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each non-equivalent proton. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For the proposed structure, the anticipated signals are detailed below.

Table 1: Predicted ¹H NMR Data for N-((2,4-dimethoxyphenyl)methyl)-N-(2-(pyridin-2-yl)ethyl)amine (Illustrative Data)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.50d1HPyridine (B92270) H-6
7.65td1HPyridine H-4
7.15d1HPyridine H-3
7.10ddd1HPyridine H-5
7.05d1HBenzyl (B1604629) H-6
6.45d1HBenzyl H-3
6.40dd1HBenzyl H-5
3.85s3HMethoxy (B1213986) (C4-OCH₃)
3.80s3HMethoxy (C2-OCH₃)
3.70s2HBenzyl CH₂
2.95t2HEthyl CH₂ (adjacent to Pyridine)
2.85t2HEthyl CH₂ (adjacent to Amine)
2.50br s1HAmine NH (may be broad or exchangeable)

Abbreviations: s = singlet, d = doublet, t = triplet, td = triplet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals each unique carbon environment within the molecule. Given the lack of symmetry, 16 distinct signals would be expected for the 16 carbon atoms in the structure.

Table 2: Predicted ¹³C NMR Data for N-((2,4-dimethoxyphenyl)methyl)-N-(2-(pyridin-2-yl)ethyl)amine (Illustrative Data)

Chemical Shift (δ, ppm)Assignment
160.5Pyridine C-2
160.0Benzyl C-4 (with OCH₃)
158.0Benzyl C-2 (with OCH₃)
149.0Pyridine C-6
136.5Pyridine C-4
130.0Benzyl C-6
123.5Pyridine C-5
121.5Pyridine C-3
120.0Benzyl C-1
104.5Benzyl C-5
98.5Benzyl C-3
55.5Methoxy (C4-OCH₃)
55.3Methoxy (C2-OCH₃)
54.0Ethyl CH₂ (adjacent to Amine)
52.0Benzyl CH₂
38.0Ethyl CH₂ (adjacent to Pyridine)

Two-Dimensional (COSY, HMQC, HMBC, NOESY) NMR Techniques

2D NMR experiments provide correlational data that helps piece the structural fragments together. slideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6) and within the ethyl bridge (CH₂-CH₂). researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (a one-bond correlation). youtube.com For example, it would link the proton signal at ~8.50 ppm to the carbon signal at ~149.0 ppm, confirming the H-6/C-6 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different parts of the molecule. youtube.com Key correlations would include the protons of the benzyl methylene (B1212753) group (~3.70 ppm) to the carbons of the dimethoxy-substituted ring and to the ethyl carbons, confirming the connectivity of the major fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net It is particularly useful for determining stereochemistry and conformation. A NOESY spectrum could show through-space correlations between the benzyl CH₂ protons and the protons on the ethyl chain, providing insight into the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its elemental composition. libretexts.orgyoutube.com

For N-((2,4-dimethoxyphenyl)methyl)-N-(2-(pyridin-2-yl)ethyl)amine , the molecular formula is C₁₆H₂₂N₂O₂. HRMS can distinguish this from other formulas with the same nominal mass. libretexts.org

Table 3: HRMS Data (Illustrative Data)

ParameterValue
Molecular FormulaC₁₆H₂₂N₂O₂
Calculated Exact Mass274.1681
Measured m/z [M+H]⁺275.1754
Mass Accuracy< 5 ppm

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, identifiable pieces. nih.govresearchgate.net Expected fragmentation pathways would include:

  • Cleavage of the C-N bond to produce a dimethoxybenzyl cation (m/z 151).
  • Cleavage to produce a pyridinylethylamine fragment.
  • Loss of methoxy groups.
  • Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

    FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. The absorption frequencies are characteristic of specific functional groups. researchgate.netresearchgate.net

    Table 4: Predicted FT-IR Absorption Bands (Illustrative Data)

    Wavenumber (cm⁻¹)IntensityAssignment
    3350 - 3250Weak-Medium, BroadN-H Stretch (Secondary Amine)
    3100 - 3000MediumAromatic C-H Stretch
    2980 - 2850Medium-StrongAliphatic C-H Stretch (CH₂, CH₃)
    1610, 1580, 1500Medium-StrongC=C and C=N Aromatic Ring Stretching
    1250, 1040StrongAsymmetric & Symmetric C-O-C Stretch (Aryl Ether)
    1150 - 1100MediumC-N Stretch

    Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

    If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. excillum.comfiveable.me This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing how X-rays are diffracted by the crystal lattice. youtube.comyoutube.comuchicago.edu The resulting data would yield:

    Unambiguous confirmation of the molecular connectivity.

    Precise bond lengths, bond angles, and torsion angles.

    The molecule's conformation in the crystal.

    Information on intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal packing.

    Chromatographic Techniques for Purity Assessment and Mixture Separation

    Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity. nih.gov

    High-Performance Liquid Chromatography (HPLC): This is a primary method for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with an additive like trifluoroacetic acid or formic acid), would be suitable. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

    Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity assessment.

    Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to determine appropriate conditions for preparative column chromatography.

    Column Chromatography: This preparative technique is used to purify the synthesized compound on a larger scale, typically using silica (B1680970) gel as the stationary phase and a solvent system identified through TLC analysis.

    High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like "Dimethoxybenzylaminoethylpyridine". While specific application notes for this exact compound are not prevalent in publicly available literature, suitable methods can be developed based on the analysis of structurally related molecules, such as dimethoxybenzyl derivatives and substituted pyridines.

    A reverse-phase HPLC (RP-HPLC) method is generally the most applicable approach. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For "this compound", a C18 column is a common and effective choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of aromatic and moderately polar compounds.

    The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The buffer, often containing an acid like formic acid or phosphoric acid, helps to control the pH and ensure consistent ionization of the basic pyridine and amino groups, leading to sharper peaks and improved reproducibility. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution.

    Detection is commonly performed using a UV detector, as the dimethoxybenzyl and pyridine rings are chromophores that absorb UV light. The selection of an appropriate wavelength is crucial for achieving high sensitivity.

    A representative HPLC method for a compound with similar structural motifs is outlined in the table below.

    ParameterValue
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 10% B to 90% B over 15 minutes
    Flow Rate 1.0 mL/min
    Detection UV at 270 nm
    Injection Volume 10 µL
    Column Temperature 30 °C

    This table represents a typical starting point for method development for the analysis of "this compound" based on methods for structurally similar compounds.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of "this compound", GC-MS can provide valuable information on its molecular weight and fragmentation pattern, which aids in its structural elucidation and identification.

    In GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The separation of components is achieved in a capillary column, often with a non-polar or mid-polarity stationary phase. The choice of the column is critical for resolving isomers. For instance, a mid-polarity phase, such as one containing 50% phenyl and 50% dimethyl polysiloxane, has been shown to be effective in separating regioisomers of related dimethoxybenzyl compounds. researchgate.net

    Following separation in the GC, the eluted compounds enter the mass spectrometer. Electron Ionization (EI) is a common ionization technique where the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

    Research on structurally similar dimethoxybenzylpiperazines has shown that the mass spectra of regioisomers can be very similar, making unambiguous identification challenging based on MS data alone. sielc.com For example, the 2,3-dimethoxy isomer of a related compound was the only one to show a unique major fragment ion at m/z 136. sielc.com In many cases, the primary fragmentation occurs at the benzylic C-N bond, leading to characteristic fragment ions.

    To enhance the differentiation of isomers, derivatization of the amine group, for example, through perfluoroacylation, can be employed. This process can alter the fragmentation pathways and lead to more distinctive mass spectra for each isomer. sielc.com

    A representative GC-MS analytical approach is detailed in the table below.

    ParameterValue
    GC Column 50% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
    Injector Temperature 250 °C
    Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
    Carrier Gas Helium, 1.0 mL/min
    Ionization Mode Electron Ionization (EI) at 70 eV
    Mass Range 40-550 amu
    Transfer Line Temp 280 °C
    Ion Source Temp 230 °C

    This table outlines typical GC-MS parameters that could be applied to the analysis of "this compound", drawing from methodologies used for analogous N-benzyl substituted compounds.

    The combination of retention time data from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification of "this compound".

    Computational Chemistry and Theoretical Investigations

    Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be used to determine the optimal three-dimensional arrangement of atoms in Dimethoxybenzylaminoethylpyridine and to describe the distribution of electrons within the molecule.

    Density Functional Theory (DFT) Studies

    Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. A DFT study of this compound would involve selecting an appropriate functional and basis set to solve the Kohn-Sham equations, providing insights into the molecule's ground-state properties. Such a study would yield the optimized molecular geometry, electronic energy, and distribution of electron density.

    Ab Initio Calculations

    Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. For a molecule like this compound, methods such as Hartree-Fock (HF) or more advanced correlated methods could be used to calculate its electronic structure and properties. These calculations would provide a theoretical benchmark for the molecule's geometry and energy.

    Conformational Analysis and Potential Energy Surface Mapping

    This compound possesses several rotatable bonds, suggesting it can exist in multiple conformations. A conformational analysis would be crucial to identify the most stable low-energy structures. This involves systematically rotating the flexible bonds and calculating the corresponding energy to map out the potential energy surface. This process helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

    Analysis of Frontier Molecular Orbitals (FMO) for Reactivity Insights

    Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. An analysis of the HOMO and LUMO of this compound would provide information about its nucleophilic and electrophilic sites, respectively. The energy gap between the HOMO and LUMO is also a critical parameter for determining the molecule's kinetic stability and reactivity.

    Prediction of Spectroscopic Parameters and Validation with Experimental Data

    Quantum chemical calculations can be used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra), and NMR chemical shifts. These predicted spectra for this compound would serve as a valuable tool for interpreting and validating experimental spectroscopic data. A close agreement between the calculated and experimental spectra would provide confidence in the accuracy of the computed molecular structure and properties.

    Computational Modeling of “this compound” Ligand-Metal Interactions Remains an Unexplored Frontier in Theoretical Chemistry

    Despite the growing application of computational chemistry in predicting and understanding the behavior of metal complexes, a thorough theoretical investigation into the ligand-metal interactions of "this compound" has yet to be reported in scientific literature.

    Computational modeling, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure, bonding characteristics, and reactivity of metal-ligand systems. These theoretical studies provide valuable insights into parameters such as bond lengths, bond angles, coordination energies, and molecular orbital distributions, which are crucial for designing novel catalysts, functional materials, and therapeutic agents.

    While extensive computational research has been conducted on a wide array of pyridine-containing ligands and their metal complexes, a specific focus on "this compound" is conspicuously absent from published studies. Searches of prominent scientific databases reveal a lack of dedicated theoretical investigations into the coordination chemistry of this particular compound.

    In analogous systems involving substituted pyridine (B92270) ligands, computational studies have successfully predicted coordination geometries and the nature of metal-ligand bonding. For instance, DFT calculations on complexes of N-benzyl-N-(pyridin-2-ylethyl)amine derivatives and other related structures have provided detailed electronic and structural information. These studies often involve the analysis of frontier molecular orbitals (HOMO and LUMO) to understand charge transfer characteristics and the stability of the resulting complexes.

    The typical workflow for such a computational investigation would involve:

    Geometry Optimization: Determining the most stable three-dimensional arrangement of the "this compound" ligand and its metal complex.

    Frequency Analysis: Confirming that the optimized structure corresponds to a true energy minimum.

    Calculation of Binding Energies: Quantifying the strength of the interaction between the metal ion and the "this compound" ligand.

    Molecular Orbital Analysis: Examining the distribution and energies of the frontier molecular orbitals to understand the electronic nature of the coordination bond.

    Topological Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM): Characterizing the nature of the chemical bonds within the complex.

    Hypothetically, a computational study on "this compound" would likely explore its coordination with various transition metals, considering different possible coordination modes involving the pyridine nitrogen and the amino nitrogen atoms. The presence of the dimethoxybenzyl group would also be a key area of investigation, as its steric and electronic effects could significantly influence the geometry and stability of the metal complexes.

    However, without any published research, it is not possible to provide specific data tables or detailed research findings on the computational modeling of ligand-metal interactions for "this compound." The scientific community has yet to direct its computational resources to unravel the specific coordination chemistry of this compound. Such a study would represent a novel contribution to the field of theoretical and computational inorganic chemistry.

    Coordination Chemistry and Ligand Applications

    Ligand Design Principles and Chelation Strategy Considerations

    The design of a ligand like Dimethoxybenzylaminoethylpyridine is rooted in fundamental principles of coordination chemistry, aiming to create a molecule with specific metal-binding properties. The structure of this compound, featuring a pyridine (B92270) ring, an ethylamino linker, and a dimethoxybenzyl group, offers a combination of donor atoms and steric factors that influence its chelation strategy.

    The primary donor atom is the nitrogen of the pyridine ring, which is a soft donor and readily coordinates to a wide range of transition metals. The secondary amine in the ethylamino chain provides an additional nitrogen donor, enabling the ligand to act as a bidentate N,N-donor. This chelation, the binding of a single ligand to a metal at two or more points, significantly enhances the stability of the resulting complex compared to monodentate ligands, an observation known as the chelate effect. libretexts.org

    The dimethoxybenzyl group, while not typically directly involved in coordination, plays a crucial role in modulating the ligand's properties. The steric bulk of this group can influence the geometry of the metal complex, favoring specific coordination numbers and arrangements of other ligands around the metal center. Furthermore, the electron-donating nature of the two methoxy (B1213986) groups on the benzyl (B1604629) ring can indirectly affect the electron density on the pyridine nitrogen and the amino nitrogen, thereby tuning the ligand's donor strength and the redox properties of the metal complex. The flexible ethylamino linker allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of different metal ions.

    Synthesis and Characterization of Coordination Complexes with Transition Metals

    The synthesis of coordination complexes involving this compound and transition metals typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

    Preparation of Mono- and Polymetallic Complexes

    The preparation of monometallic complexes is the most common scenario, where one molecule of this compound binds to a single metal center. A typical synthesis would involve dissolving the ligand and a metal salt, such as a chloride or nitrate (B79036) salt of a first-row transition metal (e.g., copper(II), nickel(II), cobalt(II)), in a solvent like ethanol (B145695) or acetonitrile (B52724). The mixture is then stirred, often with gentle heating, to facilitate the reaction and subsequent precipitation of the complex. nih.govsbmu.ac.ir

    While the bidentate nature of this compound primarily favors the formation of mononuclear complexes, the potential for bridging to form polymetallic complexes exists under specific conditions. For instance, if the stoichiometry is carefully controlled or if other bridging ligands are present in the reaction mixture, it might be possible to synthesize dinuclear or polynuclear species where the ligand bridges two metal centers.

    Investigation of Stoichiometry and Coordination Number

    The stoichiometry of the resulting complexes, i.e., the ratio of metal to ligand, is a critical parameter to determine. This is typically achieved through elemental analysis, which provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. By comparing the experimental data with the calculated values for different possible stoichiometries (e.g., 1:1, 1:2 metal-to-ligand ratio), the composition of the complex can be established.

    The coordination number of the central metal ion in these complexes can vary depending on the metal, its oxidation state, and the presence of other coordinating species (e.g., solvent molecules, counter-ions). For a 1:2 complex of a divalent transition metal with this compound, a common coordination number would be six, resulting in an octahedral geometry. In this case, two molecules of the bidentate ligand would occupy four coordination sites, and the remaining two sites would be filled by counter-ions or solvent molecules.

    Table 1: Representative Elemental Analysis Data for a Hypothetical [Ni(this compound)₂Cl₂] Complex

    ElementExperimental (%)Calculated (%)
    Carbon55.6855.76
    Hydrogen6.426.43
    Nitrogen8.118.13

    Note: This data is hypothetical and serves as a representative example for a 1:2 nickel(II) complex.

    Elucidation of Metal-Ligand Binding Modes and Geometries

    The way in which this compound binds to a metal ion and the resulting three-dimensional arrangement of atoms are fundamental aspects of its coordination chemistry. The primary binding mode is expected to be as a bidentate N,N-chelating ligand, forming a stable five-membered chelate ring with the metal center. This is a common and favorable arrangement for ligands with an ethylenediamine-like backbone.

    The geometry of the resulting metal complex is a consequence of the metal's coordination number and the steric and electronic properties of the ligands. For a six-coordinate complex, an octahedral geometry is anticipated. However, distortions from ideal octahedral geometry can occur due to the steric constraints imposed by the bulky dimethoxybenzyl group or due to electronic effects like the Jahn-Teller distortion, which can be observed in certain d-electron configurations (e.g., d⁹ copper(II)). libretexts.org In the case of four-coordinate complexes, square planar or tetrahedral geometries are possible, with the choice being influenced by the d-electron count of the metal and the ligand field strength.

    Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, EPR, Magnetic Susceptibility)

    A suite of spectroscopic techniques is employed to characterize the electronic and magnetic properties of metal-Dimethoxybenzylaminoethylpyridine complexes.

    UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to ligand-centered (π-π*) transitions, as well as d-d transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. The position and intensity of the d-d bands are particularly informative about the coordination geometry and the ligand field splitting energy.

    Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic complexes), EPR spectroscopy is a powerful tool. It provides detailed information about the electronic environment of the metal ion, including its oxidation state and the symmetry of the coordination sphere.

    Magnetic Susceptibility: This measurement determines the magnetic properties of the complex, allowing for the calculation of the effective magnetic moment. This value can help to determine the number of unpaired electrons and thus the spin state of the metal ion in the complex, which is crucial for understanding its electronic structure. For instance, a magnetic moment of approximately 1.73 B.M. is indicative of one unpaired electron, as would be expected for a copper(II) complex. nih.gov

    Table 2: Representative Spectroscopic Data for a Hypothetical Cu(II)-Dimethoxybenzylaminoethylpyridine Complex

    TechniqueObserved FeaturesInterpretation
    UV-Visλ_max ≈ 650 nmd-d transition, consistent with a distorted octahedral or square pyramidal Cu(II) center.
    EPR (g-values)g
    Magnetic Momentμ_eff ≈ 1.8 B.M.Consistent with one unpaired electron (S=1/2) for a Cu(II) ion.

    Note: This data is hypothetical and represents typical values for similar copper(II) complexes.

    Electrochemistry of Metal-Dimethoxybenzylaminoethylpyridine Complexes

    Cyclic voltammetry is a key electrochemical technique used to study the redox behavior of these metal complexes. By applying a varying potential, the oxidation and reduction processes of the metal center can be observed. The resulting voltammogram provides information on the redox potentials (E₁/₂) of the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple.

    The redox potential is sensitive to the nature of the ligand. The electron-donating dimethoxybenzyl group on the this compound ligand is expected to increase the electron density on the metal center. This increased electron density would make the metal ion easier to oxidize (a more negative redox potential) and more difficult to reduce compared to complexes with less electron-donating ligands. The stability of different oxidation states of the metal can be assessed from the reversibility of the redox processes. Reversible or quasi-reversible waves suggest that both the oxidized and reduced forms of the complex are stable on the timescale of the experiment.

    Chelation Dynamics and Thermodynamic Stability Studies of Metal Complexesnih.gov

    Detailed research findings, including data on stability constants and thermodynamic parameters for the formation of metal complexes with this compound, are not available in the current body of scientific literature. Consequently, a discussion on the chelation dynamics and the presentation of thermodynamic stability data in tabular form is not possible at this time.

    This notable absence of data highlights a potential area for future research within the field of coordination chemistry. The synthesis of this compound and subsequent investigation of its coordination behavior with various metal ions would provide valuable insights into how the electronic effects of the dimethoxybenzyl group and the steric and electronic properties of the pyridylethyl moiety influence complex stability. Such studies would contribute to a more comprehensive understanding of structure-property relationships in chelation chemistry.

    Catalytic Applications and Mechanistic Research

    Exploration as an Organocatalyst in Organic Transformations

    There is currently no specific data or research available to detail the exploration of Dimethoxybenzylaminoethylpyridine as an organocatalyst in organic transformations.

    Asymmetric Catalysis for Enantioselective Reactions

    No published studies were found that investigate the application of this compound in asymmetric catalysis for enantioselective reactions.

    Catalytic Activity in Base-Mediated Reactions

    Information regarding the catalytic activity of this compound in base-mediated reactions is not present in the reviewed scientific literature.

    Role as a Ligand in Homogeneous Catalysis Systems

    Similarly, the role of this compound as a ligand in homogeneous catalysis systems is not documented in the available research. While the pyridine (B92270) and benzylamine (B48309) moieties are common components of ligands in catalysis, the specific combination and substitution pattern of this compound has not been a subject of detailed investigation in the contexts requested.

    Application in Cross-Coupling Methodologies

    No specific research findings detail the application of this compound as a ligand in cross-coupling methodologies.

    Catalytic Hydrogenation and Dehydrogenation Studies

    There are no available studies on the use of this compound as a ligand in catalytic hydrogenation or dehydrogenation processes.

    Investigation in Oxidation and Reduction Processes

    The investigation of this compound as a ligand in oxidation and reduction processes has not been reported in the scientific literature.

    Due to the absence of specific research on this compound in these catalytic contexts, no data tables with detailed research findings can be provided.

    Advanced Mechanistic Investigations of Catalytic Cycles

    The elucidation of catalytic mechanisms is fundamental to understanding and optimizing the performance of a catalyst. For catalysts based on the "this compound" scaffold, advanced mechanistic investigations would be crucial in defining the catalytic cycle, identifying key intermediates, and determining the factors that control reaction rates and selectivity. While specific studies on this exact molecule are not prevalent in the public domain, the following sections outline the established methodologies that would be applied to investigate its catalytic behavior, drawing parallels from research on structurally related pyridine-based catalysts.

    Identification and Characterization of Reaction Intermediates

    A critical aspect of mechanistic studies is the detection and characterization of transient species that form during the catalytic cycle. For a "this compound"-metal complex, these intermediates would likely involve the coordination of reactants to the metal center, followed by a series of transformations. Techniques such as spectroscopy and crystallography are invaluable in this pursuit.

    Spectroscopic Methods: In situ spectroscopic techniques are powerful tools for observing reaction intermediates under catalytic conditions. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multinuclear NMR, can provide detailed information about the structure and bonding of diamagnetic intermediates in solution. Electron Paramagnetic Resonance (EPR) spectroscopy is essential for characterizing paramagnetic species, such as metal complexes in different oxidation states that may form during a redox cycle. Vibrational spectroscopies, like Infrared (IR) and Raman, can identify key functional groups and their coordination to the metal center, offering insights into substrate activation.

    X-ray Crystallography: When reaction intermediates are stable enough to be isolated, single-crystal X-ray diffraction provides unambiguous structural information. This technique can reveal precise bond lengths, bond angles, and coordination geometries of the catalyst-substrate complexes, offering a static snapshot of a key point in the catalytic cycle.

    Kinetic Studies and Determination of Rate-Limiting Steps

    For a catalytic process involving a "this compound"-based catalyst, the reaction order with respect to each component would be determined. For example, a first-order dependence on the catalyst concentration would suggest that a single molecule of the catalyst is involved in the rate-determining step. rsc.org The effect of temperature on the reaction rate is also studied to determine activation parameters, such as the activation energy (Ea), which provides further insight into the energy profile of the reaction. These kinetic data are then used to propose a plausible reaction mechanism and to identify the turnover-limiting step. nih.gov

    Isotopic Labeling Experiments for Pathway Elucidation

    Isotopic labeling is a powerful technique used to trace the path of atoms and bonds throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. unimi.itresearchgate.net In the context of a "this compound"-catalyzed reaction, specific atoms in the substrate molecules can be replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, or carbon-13 for carbon). The position of these isotopes in the reaction products can then be determined using techniques like mass spectrometry (MS) or NMR spectroscopy. unimi.it

    For instance, if a C-H bond activation is a proposed step in the mechanism, replacing that specific hydrogen with deuterium would be expected to result in a kinetic isotope effect (KIE), where the rate of the reaction is slower with the deuterated substrate. The magnitude of the KIE can provide strong evidence for the involvement of C-H bond cleavage in the rate-determining step. youtube.com

    Design and Testing of Immobilization Strategies for Heterogeneous Catalysis

    While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging and costly. nih.gov Immobilizing the "this compound" catalyst onto a solid support would transform it into a heterogeneous catalyst, facilitating easy recovery and reuse. researchgate.net

    Common immobilization strategies for pyridine-containing ligands include:

    Covalent Attachment: The ligand can be chemically modified to include a reactive functional group that allows it to be covalently bonded to the surface of a solid support, such as silica (B1680970), alumina, or a polymer resin. nih.gov

    Adsorption: The catalyst can be physically adsorbed onto the surface of a support material through non-covalent interactions.

    Encapsulation: The catalyst can be entrapped within the pores of a porous material, such as a metal-organic framework (MOF) or a zeolite.

    The performance of the immobilized catalyst would then be evaluated in terms of its activity, selectivity, and stability compared to its homogeneous counterpart. Characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy, thermogravimetric analysis (TGA), and scanning electron microscopy (SEM) would be used to confirm the successful immobilization and to study the morphology of the heterogeneous catalyst. acs.org

    Catalyst Recycling and Reusability Studies

    A key advantage of heterogeneous catalysts is their potential for recycling and reuse over multiple reaction cycles, which is crucial for developing sustainable and economically viable chemical processes. nih.gov For an immobilized "this compound" catalyst, its reusability would be thoroughly investigated.

    After each reaction cycle, the catalyst would be recovered from the reaction mixture, typically by simple filtration or centrifugation. nih.gov It would then be washed, dried, and reused in a subsequent reaction under the same conditions. The catalytic activity and selectivity would be monitored over several cycles to assess the catalyst's stability and to detect any deactivation.

    Table 1: Hypothetical Catalyst Recycling Data for an Immobilized this compound Catalyst

    CycleConversion (%)Selectivity (%)
    19895
    29795
    39694
    49594
    59393

    This table presents hypothetical data to illustrate a typical catalyst reusability study. Actual data would depend on the specific reaction, support material, and immobilization method.

    Potential causes for catalyst deactivation, such as leaching of the metal or ligand from the support, poisoning of the active sites, or structural changes in the support material, would be investigated using various analytical techniques. Understanding these deactivation pathways is essential for designing more robust and long-lasting heterogeneous catalysts.

    No Publicly Available Research Found for "this compound"

    Despite a comprehensive search of scientific literature and chemical databases, no specific research findings related to the chemical compound "this compound" (also known by its formal name N-(2,4-dimethoxybenzyl)-N-(pyridin-2-ylmethyl)amine) were identified. Consequently, the advanced research directions and future perspectives outlined in the user's request cannot be addressed with scientifically accurate and detailed information.

    While information is available for its constituent chemical precursors, namely 2,4-dimethoxybenzylamine (B23717) and 2-picolylamine (pyridin-2-ylmethylamine), and for structurally similar molecules, there is a notable absence of published studies focusing on the synthesis, properties, and applications of "this compound" itself.

    Information on related compounds suggests potential areas of interest. For instance, a structurally similar compound, N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, is noted for its use as a flavoring agent and has documented physical properties. nih.gov This indicates that molecules containing the dimethoxybenzyl and pyridine moieties can be of commercial interest.

    The precursor, 2,4-dimethoxybenzylamine, is a known intermediate in the synthesis of various compounds, including industrial resins, pharmaceuticals, and fragrances. google.com Its synthesis is established, often starting from m-xylylene dimethyl ether. google.com The other precursor, 2-picolylamine, is widely used as a chelating ligand in coordination chemistry for the synthesis of metal complexes and for the functionalization of materials like resins. sigmaaldrich.comchemicalbook.com

    The lack of specific research on "this compound" prevents any detailed discussion on the following requested topics:

    Advanced Research Directions and Future Perspectives

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for Dimethoxybenzylaminoethylpyridine, and how can reaction conditions be optimized?

    • Methodological Answer : The compound can be synthesized via reductive coupling using nickel catalysts (e.g., NiCl₂/Zn), as demonstrated in pyridine derivative synthesis . Optimization involves varying reaction parameters:

    • Temperature : 60–80°C for improved yield.
    • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    • Catalyst Loading : 5–10 mol% Ni ensures efficient coupling without side reactions.
    • Monitor progress using HPLC with UV detection (λ = 254 nm) to track intermediate formation .

    Q. How should researchers characterize the purity and structural integrity of this compound?

    • Methodological Answer : Use a combination of:

    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C3/C4).
    • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.
    • Chromatography : HPLC with C18 columns (ACN/H₂O gradient) to detect impurities ≥0.1% .

    Q. What are the key stability considerations for storing this compound in laboratory settings?

    • Methodological Answer :

    • Storage Conditions : –20°C under inert gas (argon) to prevent oxidation.
    • Light Sensitivity : Amber vials to block UV-induced degradation.
    • Hygroscopicity : Use desiccants (silica gel) in storage containers .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound analogs?

    • Methodological Answer : Apply systematic approaches:

    • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) using PRISMA guidelines to identify outliers .
    • Experimental Replication : Reproduce conflicting assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition assays).
    • Statistical Models : Use ANOVA to assess inter-lab variability or dose-response curve fitting discrepancies .

    Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

    • Methodological Answer :

    • Functional Group Scanning : Synthesize analogs with modifications at the benzylamino or pyridine moieties (e.g., halogenation, methylation) .
    • Computational Modeling : DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO) with bioactivity .
    • Biological Assays : Parallel screening against target proteins (e.g., GPCRs) to map substituent effects on binding affinity .

    Q. How can researchers design robust in vitro experiments to assess the metabolic stability of this compound?

    • Methodological Answer :

    • Hepatocyte Incubation : Use primary human hepatocytes (1 × 10⁶ cells/mL) with LC-MS/MS quantification of parent compound depletion over 120 minutes.
    • CYP Inhibition Studies : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
    • Data Normalization : Express results as intrinsic clearance (CLint) using the well-stirred model .

    Data Contradiction & Validation

    Q. What methodologies validate conflicting reports on the compound’s solubility in aqueous buffers?

    • Methodological Answer :

    • Standardized Protocols : Follow USP guidelines for solubility testing (shake-flask method, 24 h equilibrium).
    • Buffer Variation : Test solubility in PBS (pH 7.4), SIF (pH 6.8), and SGF (pH 1.2) to assess pH dependency.
    • Analytical Validation : Use nephelometry to detect undissolved particles and cross-validate with UV-Vis spectrophotometry .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.